molecular formula C15H14ClN5OS2 B2480388 N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189492-45-2

N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2480388
CAS No.: 1189492-45-2
M. Wt: 379.88
InChI Key: RTLHWYJDNSWDMG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14ClN5OS2 and its molecular weight is 379.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in organic chemistry has led to the development of various heterocyclic compounds, including thiazolo[4,5-d]pyrimidines, which are synthesized for their potential applications in drug development and material science. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through carbodiimide condensation illustrates the interest in creating compounds with complex structures for further biological and chemical studies (P. Yu et al., 2014).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives. The synthesis of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one and their evaluation for antimicrobial activity against various bacterial and fungal strains is a prime example of this application. These compounds have shown promising results in inhibiting the growth of pathogenic microorganisms, indicating their potential as antimicrobial agents (C. Sanjeeva Reddy et al., 2010).

Anticancer and Anticonvulsant Properties

Research into the anticancer and anticonvulsant properties of thiazolo[4,5-d]pyrimidine derivatives has revealed their potential in developing new therapeutic agents. Studies on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrate the application of these compounds in addressing neurological disorders. The docking study and pharmacological evaluation indicate these compounds' effectiveness in modulating the activity of central nervous system targets (H. Severina et al., 2020).

Anticancer Activities

The development of heterocyclic compounds for cancer treatment is a significant area of research. The synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their evaluation for anticancer activities against a panel of human tumor cell lines highlight the potential of these compounds in oncology. Some derivatives have shown reasonable anticancer activity, especially against melanoma-type cell lines, indicating their promise as anticancer agents (M. Duran & Ş. Demirayak, 2012).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-21(2)15-20-13-12(24-15)14(18-8-17-13)23-7-11(22)19-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLHWYJDNSWDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.